molecular formula C23H21N5O4 B2550296 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 894993-30-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2550296
CAS RN: 894993-30-7
M. Wt: 431.452
InChI Key: LHTCHXOWSBUMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-ylmethyl group, a 2,3-dimethylphenyl group, and a 4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group, for example, is a cyclic structure that could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, the 4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl group could potentially undergo reactions with nucleophiles .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to the one mentioned have been synthesized and evaluated for their biological activities. For instance, substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been explored for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), compared with central benzodiazepine receptors (CBRs). These studies are significant for understanding the potential neuroimaging applications in neurodegenerative disorders through positron emission tomography (PET) imaging (C. Fookes et al., 2008).

Antimicrobial and Anticancer Activities

Various heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, have been synthesized and evaluated for their antimicrobial activities. The synthesis involves creating compounds with potential biological activities by introducing different functional groups and assessing their efficacy against various microbial strains (S. Bondock et al., 2008). Additionally, novel pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase activities, highlighting the potential therapeutic applications of such compounds (A. Rahmouni et al., 2016).

Imaging and Diagnostic Applications

The synthesis and evaluation of pyrazolo[1,5-a]pyrimidines for imaging translocator protein 18 kDa (TSPO) ligands further demonstrate the research interest in such compounds. These studies involve the development of novel compounds with high affinity for TSPO, which plays a role in neuroinflammatory processes, making them potential candidates for in vivo PET-radiotracers to image neuroinflammation (Annelaure Damont et al., 2015).

Antagonist Radioligand Development

The development of selective antagonist ligands for specific receptors, such as A2B adenosine receptors, is another area of interest. Compounds like MRE 2029-F20 have been synthesized and used as radioligands for pharmacological characterization, contributing to the understanding of receptor functions and interactions (P. Baraldi et al., 2004).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be of interest in fields such as medicinal chemistry, where compounds with diverse functional groups are often used to develop new drugs .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-14-4-3-5-18(15(14)2)28-22-17(10-26-28)23(30)27(12-25-22)11-21(29)24-9-16-6-7-19-20(8-16)32-13-31-19/h3-8,10,12H,9,11,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTCHXOWSBUMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.